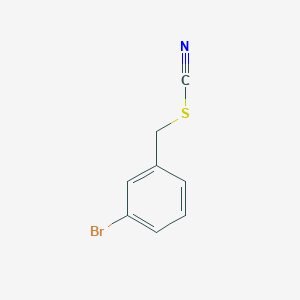

3-Bromobenzyl thiocyanate

Descripción general

Descripción

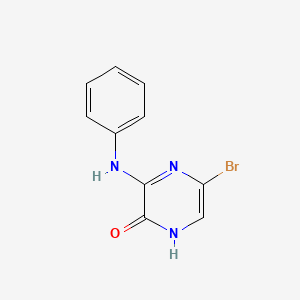

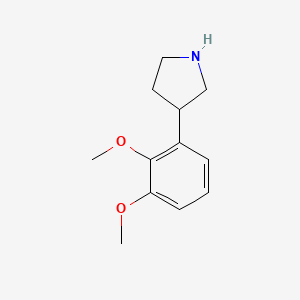

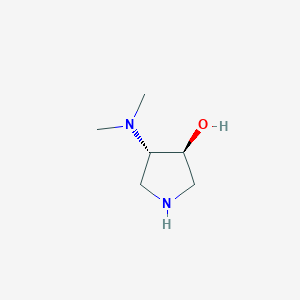

3-Bromobenzyl thiocyanate is a chemical compound that has garnered significant attention in various fields of research, including medicinal and material sciences. It has a molecular formula of C8H6BrNS and a molar mass of 228.11 g/mol .

Synthesis Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

Organic thiocyanates, such as 3-Bromobenzyl thiocyanate, are compounds containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antibacterial and Anticancer Applications

3-Bromobenzyl thiocyanate has been identified as a valuable intermediate in the synthesis of bioactive molecules. Thiocyanate derivatives are known for their antibacterial, antiparasitic, and anticancer activities . The ability to introduce SCN groups into parent molecules is crucial for constructing small organic molecules with potential pharmacological properties.

Organic Synthesis: Intermediate for Sulfur-Containing Compounds

In organic chemistry, 3-Bromobenzyl thiocyanate serves as an important synthetic intermediate to access various sulfur-containing compounds. These compounds are significant due to their diverse applications, including pharmaceuticals and agrochemicals .

Agriculture: Antimicrobial Agent

The antimicrobial properties of thiocyanate derivatives make them suitable for use in agriculture. They can potentially be used to treat bacterial infections in plants or as a part of pesticides to protect crops from microbial infestations .

Materials Science: Synthesis of Advanced Materials

Thiocyanates, including 3-Bromobenzyl thiocyanate, are utilized in materials science for the synthesis of advanced materials. Their unique chemical properties can contribute to the development of new materials with specific functionalities .

Environmental Science: Wastewater Treatment

Thiocyanate-containing compounds like 3-Bromobenzyl thiocyanate are researched for their role in the treatment of industrial wastewater. They can be involved in processes aimed at the destruction of thiocyanate, a common pollutant .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-Bromobenzyl thiocyanate can be used to study enzyme inhibition, as thiocyanates can interact with various enzymes, affecting their activity. This is crucial for understanding metabolic pathways and designing drugs .

Pharmacology: Drug Development

The thiocyanate moiety in 3-Bromobenzyl thiocyanate is significant in pharmacology for drug development. Its incorporation into drug molecules can enhance their efficacy or modify their pharmacokinetic properties .

Organic Chemistry Research: Radical Reactions

3-Bromobenzyl thiocyanate is involved in research focused on radical reactions in organic chemistry. It can participate in free radical reactions, which are fundamental to creating complex organic molecules .

Safety and Hazards

While specific safety and hazard information for 3-Bromobenzyl thiocyanate is not available, it’s important to handle all chemical compounds with care. For similar compounds, it’s advised to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(3-bromophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSISEQWLYWJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)